3-Aminopent-2-enenitrile
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Overview
Description
3-Aminopent-2-enenitrile is an organic compound with the molecular formula C5H8N2 It is characterized by the presence of an amino group (-NH2) and a nitrile group (-CN) attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopent-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of 3-aminobut-2-enenitrile with electrophilic reagents, nucleophilic reagents, and aryl diazonium salts . Another method includes the electrochemical preparation of (Z)-3-amino-2-bromobut-2-dinitrile, which involves specific electrochemical conditions .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl diazonium salts are employed in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Aminopent-2-enenitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-aminopent-2-enenitrile involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Aminobut-2-enenitrile
- 3-Aminoprop-2-enenitrile
- 3-Aminopent-2-ynenitrile
Comparison: 3-Aminopent-2-enenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the pentene backbone provides different steric and electronic effects compared to butene or propene analogs .
Properties
Molecular Formula |
C5H8N2 |
---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(Z)-3-aminopent-2-enenitrile |
InChI |
InChI=1S/C5H8N2/c1-2-5(7)3-4-6/h3H,2,7H2,1H3/b5-3- |
InChI Key |
TVOQXZXCTSAZQF-HYXAFXHYSA-N |
Isomeric SMILES |
CC/C(=C/C#N)/N |
Canonical SMILES |
CCC(=CC#N)N |
Origin of Product |
United States |
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